molecular formula C18H24Cl2N2O B2920407 1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride CAS No. 2059948-03-5

1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride

Cat. No.: B2920407
CAS No.: 2059948-03-5
M. Wt: 355.3
InChI Key: JDSXCXDXKLLEFN-UHFFFAOYSA-N
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Description

1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride is a chemical compound supplied for research and development purposes. It is part of the piperazine derivative family, a class of nitrogen-containing heterocyclic compounds that serve as key building blocks in medicinal chemistry and drug discovery . Piperazine derivatives are frequently investigated for their diverse biological activities and are commonly utilized as crucial intermediates in the synthesis of more complex pharmaceutical compounds . Researchers value this specific dihydrochloride salt for its potential enhanced stability and solubility in various experimental aqueous systems compared to its freebase form. This compound is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

1-[(4-phenylmethoxyphenyl)methyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O.2ClH/c1-2-4-17(5-3-1)15-21-18-8-6-16(7-9-18)14-20-12-10-19-11-13-20;;/h1-9,19H,10-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSXCXDXKLLEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059948-03-5
Record name 1-{[4-(benzyloxy)phenyl]methyl}piperazine dihydrochloride
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Preparation Methods

The synthesis of 1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride typically involves the reaction of 4-(benzyloxy)benzyl chloride with piperazine in the presence of a suitable base . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the dihydrochloride salt.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde, while reduction could produce benzyloxybenzylamine derivatives.

Scientific Research Applications

1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Substituents Melting Point (°C) Solubility (DMSO) Reference
1-{[4-(Benzyloxy)phenyl]methyl}piperazine diHCl C19H23N2O·2HCl (inferred) 4-(Benzyloxy)phenylmethyl Not reported Not reported -
Meclizine diHCl (1-[(4-Cl-Ph)(Ph)CH]-4-(3-Me-PhCH2)piperazine diHCl) C25H29Cl3N2 4-Chlorophenyl-phenylmethyl, 3-methylbenzyl 210–214 5 mg/mL (warmed)
Cyclizine HCl (1-Benzhydryl-4-Me-piperazine HCl) C19H22ClN3 (mono-HCl) Benzhydryl, methyl 177–178 (analogs) Not reported
SA4503 (Sigma-1 agonist) C23H30N2O2·2HCl 3,4-Dimethoxyphenethyl, 3-phenylpropyl Not reported Not reported
Compound II (Anticonvulsant) C14H22N2O·2HCl 2,4,6-Trimethylphenoxyethyl, hydroxyethyl Not reported Not reported

Key Observations :

  • Substituent Diversity: The benzyloxyphenylmethyl group in the target compound contrasts with bulkier benzhydryl (e.g., Meclizine) or phenoxyethyl groups (e.g., SA4503). Bulky substituents correlate with higher melting points (e.g., Meclizine: 210–214°C vs. Cyclizine analogs: ~177°C) due to enhanced crystal packing .
  • Solubility: Meclizine diHCl demonstrates moderate DMSO solubility (5 mg/mL), likely influenced by its hydrophobic 3-methylbenzyl group .

Pharmacological Activity

Table 2: Pharmacological Profiles of Selected Analogs
Compound Therapeutic Class Biological Activity Mechanism/Receptor Interaction Reference
Meclizine diHCl Antihistamine Motion sickness prevention H1 receptor antagonism
Cyclizine HCl Antihistamine Antiemetic H1 receptor antagonism
SA4503 Antidepressant Sigma-1 receptor agonism Reduces immobility in forced swim test
Compound II Anticonvulsant MES seizure inhibition Unknown; PI > valproate

Key Observations :

  • Antihistamines : Meclizine and Cyclizine share H1 receptor antagonism but differ in substituent-driven pharmacokinetics. Meclizine’s 3-methylbenzyl group may enhance blood-brain barrier penetration compared to Cyclizine’s benzhydryl group .
  • Neuroactive Agents : SA4503’s sigma-1 receptor agonism highlights the role of methoxy and phenethyl groups in modulating CNS activity .
  • Anticonvulsants : Compound II’s hydroxyethyl group may contribute to its superior protective index (PI) over valproate, suggesting substituent polarity influences efficacy .

Key Observations :

  • Reaction Time : Cyclizine synthesis requires prolonged reflux (280 h), whereas Suzuki coupling (Cetirizine) achieves moderate yields (64%) in shorter durations .
  • Halogen Influence : Bromophenyl substituents (Compound 24) yield higher synthetic efficiency (72%) compared to chlorophenyl analogs, possibly due to better leaving-group reactivity .

Biological Activity

1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure includes a benzyloxy group attached to a phenyl ring, which is connected to a piperazine moiety. Understanding its biological activity is crucial for potential therapeutic applications, particularly in neurology and oncology.

The compound's molecular formula is C16H20Cl2N2O, with a molecular weight of 335.25 g/mol. The presence of the benzyloxy group enhances the lipophilicity of the molecule, potentially influencing its ability to cross biological membranes and interact with various receptors.

This compound's biological activity is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The piperazine ring contributes to structural stability, while the benzyloxy group plays a critical role in receptor binding, facilitating its pharmacological effects. Research indicates that compounds with similar structures can modulate dopaminergic and serotonergic systems, suggesting potential applications in treating neurological disorders.

Biological Activities

This compound has been investigated for several biological activities, including:

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, providing insights into their potential applications:

  • Anticancer Activity : A study on a related piperazine compound showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 52 nM. This study highlighted the compound's ability to induce apoptosis and cell cycle arrest at the G2/M phase .
  • Receptor Binding Studies : Research involving similar compounds has demonstrated binding affinity for dopamine receptors. For instance, LQFM018, another piperazine derivative, exhibited significant binding to aminergic receptors and antiproliferative effects on leukemic cells .
  • Toxicity Assessments : Toxicological evaluations indicated that certain piperazine derivatives may exhibit low systemic toxicity while retaining their biological efficacy, making them suitable candidates for further development .

Comparative Analysis of Piperazine Derivatives

Compound NameStructureBiological ActivityIC50 (nM)Reference
This compoundStructureAntimicrobial, AnticancerTBD
LQFM018StructureAntiproliferative33
Related PiperazinesVariesAnticancer52 (MCF-7)

Q & A

Q. How can in vitro toxicity profiles be assessed to prioritize compounds for preclinical studies?

  • Methodology :
  • Ames test : Evaluate mutagenicity in Salmonella typhimurium strains TA98 and TA100.
  • hERG assay : Measure inhibition of potassium channels using patch-clamp electrophysiology (IC₅₀ < 10 μM indicates cardiac risk).
  • Hepatotoxicity : Assess ALT/AST release in HepG2 cells after 24-hour exposure .

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